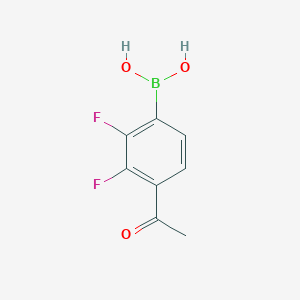

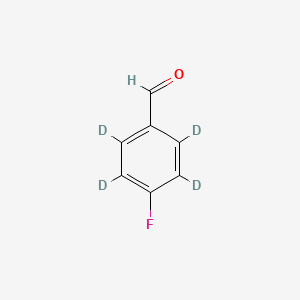

Acide 4-acétyl-2,3-difluorophénylboronique

Vue d'ensemble

Description

4-Acetyl-2,3-difluorophenylboronic acid is a biochemical reagent . It is used as a building block in the synthesis of several organic compounds . It is also used in Suzuki-Miyaura cross-coupling reactions .

Synthesis Analysis

The synthesis of 4-Acetyl-2,3-difluorophenylboronic acid involves the use of pinacol boronic esters . Protodeboronation of these esters is a key step in the synthesis process . This process utilizes a radical approach and is paired with a Matteson–CH2–homologation .Molecular Structure Analysis

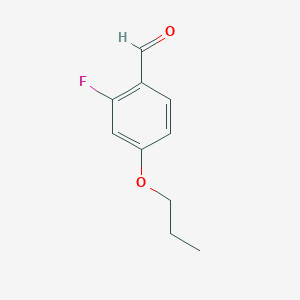

The molecular structure of 4-Acetyl-2,3-difluorophenylboronic acid is characterized by the presence of a boronic acid group and two fluorine atoms attached to the phenyl ring .Chemical Reactions Analysis

4-Acetyl-2,3-difluorophenylboronic acid is involved in Suzuki cross-coupling reactions with aryl and heteroaryl halides . It is also used in the preparation of fluorinated biaryl derivatives and flurodiarylmethanols .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Acetyl-2,3-difluorophenylboronic acid include a melting point of 305-310 °C . It is soluble in methanol . The average mass is 157.911 Da .Applications De Recherche Scientifique

Couplage croisé de Suzuki–Miyaura

Acide 4-acétyl-2,3-difluorophénylboronique : est un réactif précieux dans la réaction de couplage croisé de Suzuki–Miyaura. Cette réaction est essentielle pour la création de liaisons carbone-carbone, qui sont fondamentales en synthèse organique. L'acide boronique agit comme un partenaire nucléophile, se couplant avec des halogénures électrophile en présence d'un catalyseur au palladium. Cette méthode est réputée pour ses conditions douces et sa tolérance à divers groupes fonctionnels, ce qui en fait un outil polyvalent pour la synthèse de molécules organiques complexes .

Protodéboronation

Ce composé peut subir une protodéboronation, un processus où la partie bore est éliminée. Cette réaction est cruciale lorsque le groupe bore est utilisé comme un substitut temporaire dans des voies de synthèse à plusieurs étapes. La protodéboronation des esters boroniques de pinacol, auxquels l'This compound peut être converti, est une étape clé dans l'hydrométhylation formelle anti-Markovnikov des alcènes .

Synthèse de dérivés fluorés

Les composés organiques fluorés ont des applications importantes en chimie médicinale en raison de leurs propriétés uniques. L'This compound peut être utilisé pour synthétiser des dérivés biaryliques fluorés par des réactions de couplage croisé de Suzuki. Ces dérivés sont précieux dans le développement de produits pharmaceutiques et d'agrochimiques .

Préparation de flurodiarylméthanols

En présence d'un catalyseur au nickel, l'This compound peut réagir avec les aldéhydes aromatiques pour former des flurodiarylméthanols. Ces composés sont des intermédiaires importants dans la synthèse de diverses molécules organiques, notamment celles ayant des activités pharmacologiques potentielles .

Activité cytostatique

L'acide boronique est utilisé comme un bloc de construction dans la synthèse de bases et de nucléosides 6-phénylpurine substituées. Ces composés, obtenus par des réactions de couplage croisé de Suzuki-Miyaura, ont montré une activité cytostatique significative dans diverses lignées cellulaires, indiquant des applications potentielles dans la recherche sur le cancer .

Homologation et couplages croisés

La stabilité et la réactivité de l'This compound en font un excellent candidat pour les réactions d'homologation et de couplage croisé conjonctif. Ces réactions sont essentielles pour allonger les chaînes carbonées et introduire des groupes fonctionnels, élargissant ainsi la diversité des composés organiques accessibles .

Mécanisme D'action

Target of Action

The primary target of 4-Acetyl-2,3-difluorophenylboronic acid is the palladium catalyst used in the Suzuki-Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon-carbon bond forming reaction .

Mode of Action

The Suzuki-Miyaura coupling reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, the palladium catalyst forms a new bond with an electrophilic organic group . In the transmetalation step, the 4-Acetyl-2,3-difluorophenylboronic acid, which is a nucleophilic organoboron reagent, is transferred from boron to palladium .

Biochemical Pathways

The Suzuki-Miyaura coupling reaction is a key biochemical pathway affected by 4-Acetyl-2,3-difluorophenylboronic acid . This reaction allows for the formation of carbon-carbon bonds, which are crucial in the synthesis of various organic compounds .

Pharmacokinetics

It’s known that the compound is used as a reactant in chemical reactions, and its bioavailability would depend on the specific conditions of the reaction .

Result of Action

The action of 4-Acetyl-2,3-difluorophenylboronic acid in the Suzuki-Miyaura coupling reaction results in the formation of carbon-carbon bonds . This can lead to the synthesis of several organic compounds, including substituted 6-phenylpurine bases and nucleosides . These compounds have shown significant cytostatic activity in various cell lines .

Action Environment

The action, efficacy, and stability of 4-Acetyl-2,3-difluorophenylboronic acid can be influenced by various environmental factors. For instance, the Suzuki-Miyaura coupling reaction is known to be exceptionally mild and functional group tolerant . This suggests that the reaction can proceed effectively in a variety of conditions.

Avantages Et Limitations Des Expériences En Laboratoire

The use of 4-Acetyl-2,3-difluorophenylboronic acid in lab experiments has several advantages. It is a highly versatile compound that can be used in a range of synthetic and biochemical processes. It is also relatively inexpensive and readily available. However, there are some limitations to its use in lab experiments. It is not soluble in water, and it is not stable in basic solutions. Additionally, it is not compatible with some solvents, such as methanol and ethanol.

Orientations Futures

There are several potential future directions for 4-Acetyl-2,3-difluorophenylboronic acid. It could be used as a catalyst in the synthesis of other compounds, such as polymers and nanomaterials. It could also be used as a chiral ligand in asymmetric catalysis for the synthesis of enantiomerically pure compounds. Additionally, it could be used as an inhibitor of enzymes for the development of new drugs and therapies. Finally, it could be used in the synthesis of fluorescent and bioluminescent compounds for imaging applications.

Safety and Hazards

Propriétés

IUPAC Name |

(4-acetyl-2,3-difluorophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BF2O3/c1-4(12)5-2-3-6(9(13)14)8(11)7(5)10/h2-3,13-14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTKOABRFNDIGPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=C(C=C1)C(=O)C)F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BF2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

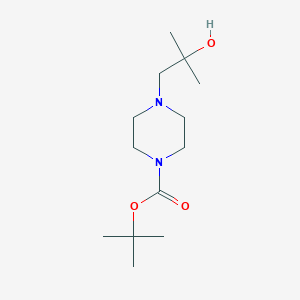

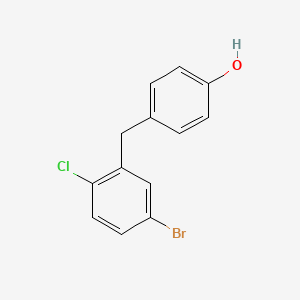

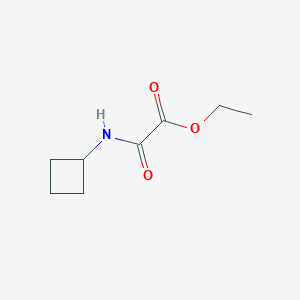

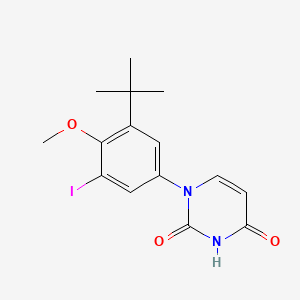

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-butyl N-[cyclopropyl(N'-hydroxycarbamimidoyl)methyl]carbamate](/img/structure/B1443029.png)